N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Butyl Group: The butyl group can be attached through an alkylation reaction, using butyl bromide and a suitable base.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound is of interest due to its potential interactions with various biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It may have applications in treating diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The benzamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide: Unique due to its specific substitution pattern and potential biological activity.
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid: Similar in having a chlorobenzyl group but differs in the core structure and functional groups.
Uniqueness
This compound is unique due to its combination of a quinazolinone core and a benzamide moiety, which may confer distinct biological activities and synthetic versatility compared to other similar compounds.
Properties
CAS No. |
1189864-89-8 |
---|---|
Molecular Formula |
C29H30ClN3O5 |
Molecular Weight |
536.03 |
IUPAC Name |
N-butyl-4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |
InChI Key |
VEDHDLLNXGUFCK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.